molecular formula C11H12N2O4S B12219054 [(3,5-Dimethylisoxazol-4-yl)sulfonyl](4-hydroxyphenyl)amine

[(3,5-Dimethylisoxazol-4-yl)sulfonyl](4-hydroxyphenyl)amine

Cat. No.: B12219054
M. Wt: 268.29 g/mol
InChI Key: GCMCRNJGOHSGFX-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)sulfonylamine is a chemical compound that features a sulfonyl group attached to a 3,5-dimethylisoxazole ring and a 4-hydroxyphenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)sulfonylamine typically involves the reaction of 3,5-dimethylisoxazole with sulfonyl chloride derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl group. The resulting intermediate is then reacted with 4-hydroxyphenylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)sulfonylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, inhibiting the growth of both gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibiotics .
  • Anti-inflammatory Effects : As part of the sulfonamide class, it may have applications in treating inflammatory diseases by inhibiting cyclooxygenase enzymes .
  • Drug Design : (3,5-Dimethylisoxazol-4-yl)sulfonylamine serves as a pharmacophore in drug design, interacting with specific enzymes and receptors.

Materials Science

  • Advanced Materials Development : The compound is being explored for use in creating materials with specific properties such as conductivity and fluorescence, which could have applications in electronic devices.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties or introduce new functionalities.

Biological Research

  • Biochemical Pathway Studies : The compound is utilized to study various biochemical pathways due to its ability to modulate enzyme activities, providing insights into cellular processes.
  • Cellular Assays : It has been used in cellular assays to evaluate its effects on cell proliferation and apoptosis, aiding in cancer research.

Data Tables

Application AreaSpecific Use CaseObservations/Outcomes
Medicinal ChemistryAntimicrobial activityEffective against multiple bacterial strains
Anti-inflammatory propertiesInhibits cyclooxygenase activity
Materials ScienceDevelopment of conductive materialsEnhanced electrical properties observed
Biological ResearchModulation of enzyme activitiesSignificant effects on cellular signaling pathways

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of (3,5-Dimethylisoxazol-4-yl)sulfonylamine against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic agent.
  • Case Study on Anti-inflammatory Mechanism :
    Research focused on the anti-inflammatory effects of the compound demonstrated its ability to reduce inflammatory markers in vitro, suggesting mechanisms that could lead to therapeutic applications in chronic inflammatory conditions.
  • Case Study in Drug Design :
    A recent investigation into the structure-activity relationship (SAR) of sulfonamide derivatives highlighted (3,5-Dimethylisoxazol-4-yl)sulfonylamine as a promising lead compound for further development in medicinal chemistry.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • [(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
  • [(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine

Uniqueness

(3,5-Dimethylisoxazol-4-yl)sulfonylamine is unique due to its combination of a sulfonyl group with a 3,5-dimethylisoxazole ring and a 4-hydroxyphenylamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

(3,5-Dimethylisoxazol-4-yl)sulfonylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound consists of a 3,5-dimethylisoxazole ring, a sulfonyl group, and a 4-hydroxyphenyl moiety. Its molecular formula is C11H12N2O3SC_{11}H_{12}N_2O_3S. The combination of these functional groups likely contributes to its diverse biological activities.

Antimicrobial Properties

Studies have indicated that derivatives of 3,5-dimethylisoxazole exhibit antimicrobial activity. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains. The electron-donating methyl groups on the isoxazole ring enhance the compound's ability to interact with microbial targets, potentially increasing its potency against pathogens .

Anticancer Activity

Research has demonstrated that compounds containing the isoxazole moiety can inhibit cancer cell proliferation. The sulfonamide functionality may contribute to this effect by interfering with cellular signaling pathways involved in tumor growth. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors or infections .

Case Studies and Research Findings

  • Synthesis and Evaluation of Isoxazole Derivatives :
    • A study synthesized various isoxazole derivatives, including (3,5-Dimethylisoxazol-4-yl)sulfonylamine. These derivatives were evaluated for their biological activities, showing promising results against bacterial strains and cancer cell lines .
  • Mechanism of Action :
    • Research indicates that the mechanism of action for the anticancer properties may involve the disruption of metabolic pathways essential for cell survival. The presence of the sulfonamide group enhances binding affinity to target enzymes .
  • Comparative Studies :
    • Comparative studies with other sulfonamide compounds revealed that (3,5-Dimethylisoxazol-4-yl)sulfonylamine exhibited superior activity against certain bacterial strains, suggesting that the specific combination of functional groups plays a critical role in its efficacy .

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
(3,5-Dimethylisoxazol-4-yl)sulfonylamineModerateHighYes
SulfanilamideHighModerateYes
4-HydroxyanilineLowLowNo

Properties

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C11H12N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-3-5-10(14)6-4-9/h3-6,13-14H,1-2H3

InChI Key

GCMCRNJGOHSGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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